Tetracyanoethane
Overview
Description
Tetracyanoethane is an organic compound with the formula C2(CN)4. It is a colorless solid, although samples are often off-white. This compound is an important member of the cyanocarbons family and is known for its electron-accepting properties .
Preparation Methods
Tetracyanoethane can be synthesized through several methods. One common synthetic route involves the bromination of malononitrile in the presence of potassium bromide to form a KBr-complex, followed by dehalogenation with copper . Another method includes the oxidation of this compound with hydrogen peroxide to produce the corresponding epoxide . Industrial production methods typically involve similar processes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
Tetracyanoethane undergoes various types of chemical reactions, including:
Oxidation: Oxidation with hydrogen peroxide forms an epoxide with unusual properties.
Reduction: It acts as an electron acceptor and can be reduced at -0.27 V vs ferrocene/ferrocenium.
Substitution: In the presence of a base, this compound reacts with malononitrile to form salts of pentacyanopropenide.
Common reagents used in these reactions include hydrogen peroxide for oxidation and bases like potassium hydroxide for substitution reactions. The major products formed from these reactions are epoxides and salts of pentacyanopropenide.
Scientific Research Applications
Tetracyanoethane has a wide range of scientific research applications:
Biology: Its electron-accepting properties make it useful in studying redox reactions and electron transfer processes.
Mechanism of Action
The mechanism by which tetracyanoethane exerts its effects is primarily through its electron-accepting properties. The presence of four cyano groups with low energy π* orbitals, conjugated to the central C=C double bond, gives rise to an electrophilic alkene . This allows this compound to participate in various redox reactions, forming charge-transfer complexes and other products.
Comparison with Similar Compounds
Tetracyanoethane is unique due to its strong electron-accepting properties and its ability to form stable charge-transfer complexes. Similar compounds include:
Tetracyanoethylene: Another cyanocarbon with similar electron-accepting properties.
Malononitrile: A precursor in the synthesis of this compound, also known for its electron-accepting abilities.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
ethane-1,1,1,2-tetracarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4/c7-2-1-6(3-8,4-9)5-10/h1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIYPPJMKCXIGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(C#N)(C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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